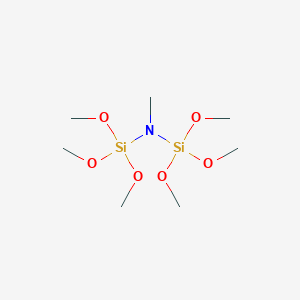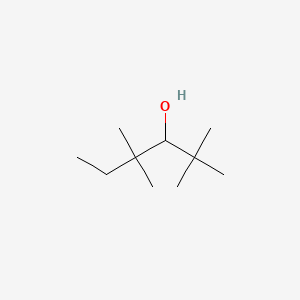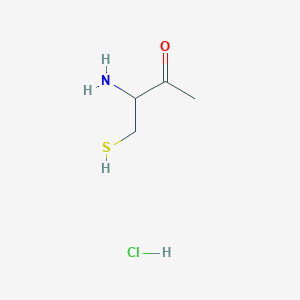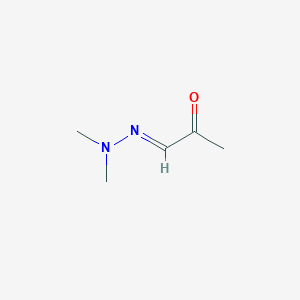
1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine is a chemical compound with the molecular formula C7H21NO6Si2. It is a silane derivative, which means it contains silicon atoms bonded to organic groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine typically involves the reaction of trimethoxysilane with N-methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of catalysts and advanced purification techniques ensures the efficient production of this compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: It can undergo condensation reactions to form siloxane bonds, which are essential in the formation of silicone polymers.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles can be used to replace the methoxy groups.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of silicone polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of 1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine involves its ability to form siloxane bonds through hydrolysis and condensation reactions These reactions lead to the formation of stable silicone networks, which are essential in various applications
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-Trimethoxy-N,N-dimethylsilanamine
- 1,1,1-Trimethoxy-2-methylpropane
- Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-
Uniqueness
1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and durable coatings. Its ability to undergo various chemical reactions also enhances its utility in different fields.
Eigenschaften
CAS-Nummer |
64909-06-4 |
|---|---|
Molekularformel |
C7H21NO6Si2 |
Molekulargewicht |
271.41 g/mol |
IUPAC-Name |
N,N-bis(trimethoxysilyl)methanamine |
InChI |
InChI=1S/C7H21NO6Si2/c1-8(15(9-2,10-3)11-4)16(12-5,13-6)14-7/h1-7H3 |
InChI-Schlüssel |
DPNHKVDBVQGWOI-UHFFFAOYSA-N |
Kanonische SMILES |
CN([Si](OC)(OC)OC)[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)




![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)

![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)


